Oseltamivir phosphate Oseltamivir phosphate Oseltamivir is a cyclohexenecarboxylate ester that is the ethyl ester of oseltamivir acid. An antiviral prodrug (it is hydrolysed to the active free carboxylic acid in the liver), it is used to slow the spread of influenza. It has a role as a prodrug, an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor, an antiviral drug, an environmental contaminant and a xenobiotic. It is a cyclohexenecarboxylate ester, an amino acid ester, a primary amino compound and a member of acetamides.
Oseltamivir (marketed as the product TamifluⓇ), is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A (including pandemic H1N1) and B. Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity. The clinical benefit of use of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms since effectiveness decreases significantly after that point in time; there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals as influenza is a self-limiting illness. However, antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients. According to the CDC, data from clinical trials and observational studies have demonstrated that early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications (including pneumonia and respiratory failure). They recommend the use of oseltamivir in people with a higher risk of developing complications including children younger than 2 years, people over 65 years, people with some chronic conditions or immunosuppression, pregnant women, residents of long term care facilities, and indigenous communities for example. The benefits of oseltamivir use are controversial; a 2014 Cochrane Review of the evidence found that oseltamivir treatment had limited benefit. The authors concluded that oseltamivir use in healthy adults had small, non-specific effects on symptoms (where the time to first alleviation of symptoms was only reduced from 7 to 6.3 days), it had no effect on hospitalizations, and that there was no evidence for any reductions in complications of influenza such as pneumonia. Due to the risk of adverse effects such as nausea, vomiting, psychiatric effects and renal adverse events in adults and vomiting in children, the harms are generally considered to outweigh the small clinical benefit of use of oseltamivir. Notably, in 2017, the World Health Organization downgraded oseltamivir from its essential medicines list from a "core" drug to a "complementary" drug, due to limited cost-effectiveness. Yearly vaccination with the influenza vaccine is still considered the best preventative measure.
Oseltamivir is a Neuraminidase Inhibitor. The mechanism of action of oseltamivir is as a Neuraminidase Inhibitor.
Oseltamivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy and prophylaxis against influenza A and B. Oseltamivir has not been associated with clinically apparent liver injury.
Oseltamivir is a natural product found in Aspergillus ochraceopetaliformis, Isatis tinctoria, and Glycyrrhiza inflata with data available.
Oseltamivir is a synthetic derivative prodrug of ethyl ester with antiviral activity. Osetamivir blocks neuraminidases on the surfaces of influenza viruses, interfering with host cell release of complete viral particles.
An acetamido cyclohexene that is a structural homolog of SIALIC ACID and inhibits NEURAMINIDASE.
See also: Oseltamivir Acid (has active moiety); Oseltamivir Phosphate (has salt form).
Brand Name: Vulcanchem
CAS No.: 204255-11-8
VCID: VC20740233
InChI: InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
SMILES: CCC(CC)OC1C=C(CC(C1NC(=O)C)[NH3+])C(=O)OCC.OP(=O)(O)[O-]
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol

Oseltamivir phosphate

CAS No.: 204255-11-8

VCID: VC20740233

Molecular Formula: C16H28N2O4

Molecular Weight: 312.40 g/mol

* For research use only. Not for human or veterinary use.

Oseltamivir phosphate - 204255-11-8

Description

What is Oseltamivir Phosphate?

Oseltamivir phosphate is a pro-drug that is converted into its active form, oseltamivir carboxylate, in the body . Oseltamivir, marketed as Tamiflu, is an antiviral medication that acts as a neuraminidase inhibitor . It is used to treat and prevent infections caused by influenza A and B viruses . Oseltamivir phosphate inhibits the neuraminidase enzyme, which is found on the surface of the influenza virus. By blocking this enzyme, oseltamivir prevents the virus from budding from the host cell, thus stopping viral replication and its spread .

Therapeutic Uses

Oseltamivir is indicated for the treatment of influenza in adults and children, including full-term neonates, who exhibit typical influenza symptoms . Treatment should commence within the first two days of the onset of flu symptoms . Oseltamivir can also be administered to prevent influenza in individuals who may have been exposed to the virus but are not yet showing symptoms .

Dosage and Administration

Oseltamivir is administered orally as oseltamivir phosphate, which is then converted to oseltamivir carboxylate, the active form, primarily by hepatic esterases . Following oral administration, oseltamivir is readily absorbed from the gastrointestinal tract . At least 75% of an oral dose reaches the systemic circulation as the active metabolite . Plasma concentrations of both the pro-drug and the active metabolite are proportional to the dose and are unaffected by food co-administration .

Clinical Trial Results

Oseltamivir's efficacy has been demonstrated in numerous clinical trials. One study indicated that oseltamivir reduces the time to the first alleviation of symptoms by approximately 16.8 hours in adults . In prophylaxis trials, oseltamivir reduced symptomatic influenza in participants by 55% .

Oseltamivir and Cancer

A cohort study investigated the association between oseltamivir phosphate (OP) use and cancer . The study found that individuals who used oseltamivir phosphate showed a significantly lower incidence of lung cancer, colon cancer, liver and intrahepatic bile duct cancer, oral cancer, pancreas cancer, esophagus cancer, stomach cancer, and prostate cancer . Oseltamivir phosphate users also exhibited a lower risk of cancer-related mortality and a reduced risk of developing liver cancer, esophagus cancer, and oral cancer .

Table 1: Association Between Oseltamivir Phosphate Use and Cancer Incidence

Cancer TypeCases (Control Group)Cases (OP Users)Adjusted HR (95% CI)p-value
Lung Cancer22,822208N/A<0.001
Colon Cancer19,454188N/A<0.001
Liver Cancer12,2681250.895 (0.824-0.972)0.008
Intrahepatic Bile Duct Cancer2,59323N/A<0.001
Oral Cancer4,154340.587 (0.346-0.995)0.048
Pancreas Cancer11,932119N/A<0.001
Esophagus Cancer9,450860.646 (0.522-0.799)<0.001
Stomach Cancer11,101116N/A<0.001
Prostate Cancer25,749267N/A<0.001

OP = Oseltamivir Phosphate

The study suggests the potential therapeutic benefits of oseltamivir phosphate for certain cancers, particularly liver cancer .

CAS No. 204255-11-8
Product Name Oseltamivir phosphate
Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
IUPAC Name ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Standard InChI InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1
Standard InChIKey VSZGPKBBMSAYNT-RRFJBIMHSA-N
Isomeric SMILES CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC
SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)[NH3+])C(=O)OCC.OP(=O)(O)[O-]
Canonical SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC
Appearance Assay:≥98%A crystalline solid
Physical Description Solid
Solubility Soluble
6.86e-01 g/L
Synonyms GS 4071
GS 4104
GS-4071
GS-4104
GS4071
GS4104
Oseltamivir
Tamiflu
PubChem Compound 65028
Last Modified Sep 13 2023

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